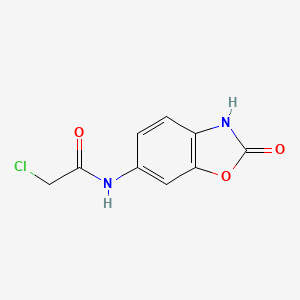

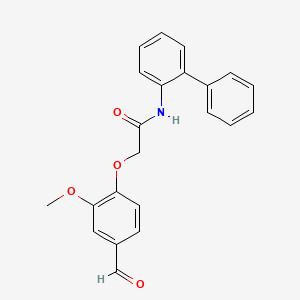

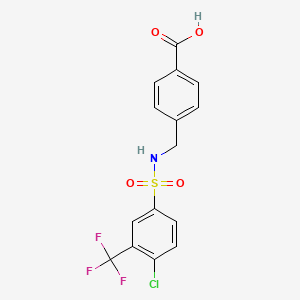

2-Chloro-N-(2-hydroxy-benzooxazol-6-yl)-acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-Chloro-N-(2-hydroxy-benzooxazol-6-yl)-acetamide and related compounds involves multiple steps, starting with the formation of N-aryl-2-chloroacetamides, which serve as electrophilic building blocks. For instance, the synthesis of thiazolo[3,2-a]pyrimidinones from N-aryl-2-chloroacetamides has been reported, where the elimination of by-products such as aniline or 2-aminobenzothiazole is a key step in achieving acceptable product yields . Similarly, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives involves a sequence of reactions starting with 2-aminobenzothiazole, followed by reactions with chloroacetylchloride, hydrazine hydrate, and 4,7-dichloroquinoline . These methods demonstrate the versatility of chloroacetamide derivatives in constructing complex heterocyclic structures with potential antibacterial properties.

Molecular Structure Analysis

The molecular structure of related acetamide derivatives has been confirmed through various analytical and spectral studies, including single-crystal X-ray data. For example, the structure of 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide was determined, revealing an almost planar acetamide moiety and specific dihedral angles between the adamantyl substituent and the acetamide moiety . Additionally, the orientation of substituent groups, such as the chlorophenyl ring in 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, has been characterized, showing a slight angle with respect to the thiazole ring, which may influence intermolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of chloroacetamide derivatives is highlighted by their role as intermediates in the synthesis of various heterocyclic compounds. The presence of electrophilic chloro groups allows for subsequent reactions with nucleophiles, leading to the formation of complex structures. For instance, the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide involves a reaction with chlorotrimethylsilane, followed by transsilylation to produce benzoxazasilines . These reactions underscore the importance of chloroacetamide derivatives in organic synthesis, particularly in the construction of pharmacologically relevant molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroacetamide derivatives are closely related to their molecular structure. The presence of hydrogen bonding, as observed in N-(benzo[d]thiazol-2-yl)acetamide crystals, can lead to the formation of dimers and influence the compound's photophysical properties . Additionally, intermolecular interactions such as C-H⋯O hydrogen bonds and S⋯S interactions can contribute to the stability and arrangement of molecules in the crystal lattice . These properties are essential for understanding the behavior of these compounds in various environments and their potential applications in pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Photovoltaic Efficiency Modeling and Ligand-Protein Interactions

2-Chloro-N-(2-hydroxy-benzooxazol-6-yl)-acetamide and its analogs have been investigated for their potential in photovoltaic applications. A study by Mary et al. (2020) showed that these compounds exhibit good light harvesting efficiency and free energy of electron injection, making them suitable for use in dye-sensitized solar cells (DSSCs). The compounds also demonstrated significant non-linear optical (NLO) activity and were found to have notable ligand-protein interactions with Cyclooxygenase 1 (COX1), as indicated by molecular docking studies.

Synthesis of Functional Substituted Benzoxazoles

Khodot and Rakitin (2022) discussed the synthesis of N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, a precursor for the preparation of various substituted benzoxazoles, which are important due to their diverse pharmacological activities (Khodot & Rakitin, 2022).

Analgesic Activity of Acetamide Derivatives

A study on acetamide derivatives, including chloro-N-(benzothiazole-2-yl)acetamides, demonstrated their potential analgesic properties. These compounds significantly reduced acetic acid-induced writhing responses in animal models, indicating their use in pain management (Kaplancıklı et al., 2012).

Antibacterial Activity of Acetamide Derivatives

Research by Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized various acetamide derivatives, including 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide. These compounds showed significant antibacterial activity, offering potential as antimicrobial agents (Ramalingam et al., 2019).

Peptide Deformylase Inhibitors for Antibacterial Activity

Compounds including chloroacetamide derivatives have been studied for their role as peptide deformylase (PDF) inhibitors. These inhibitors are structurally new and selective, showing potential in antibacterial applications. However, they displayed only weak antibacterial activity in some cases (Apfel et al., 2001).

Role in Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition

A study by Stec et al. (2011) examined the role of chloroacetamide derivatives in inhibiting PI3Kα and mTOR, enzymes relevant in cancer pathways. The study focused on improving metabolic stability and in vitro potency of these inhibitors (Stec et al., 2011).

Safety And Hazards

This would involve looking at the compound’s safety data, including its toxicity, flammability, and environmental impact.

Zukünftige Richtungen

This would involve discussing potential future research directions, such as new synthesis methods, applications, or areas of study.

Eigenschaften

IUPAC Name |

2-chloro-N-(2-oxo-3H-1,3-benzoxazol-6-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O3/c10-4-8(13)11-5-1-2-6-7(3-5)15-9(14)12-6/h1-3H,4H2,(H,11,13)(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOTUEQVJGEQIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)CCl)OC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(2-hydroxy-benzooxazol-6-yl)-acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[1-(3,4-dimethyl-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetamide](/img/structure/B1299419.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone](/img/structure/B1299440.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide](/img/structure/B1299441.png)

![3-chloro-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B1299452.png)

![3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1299465.png)